molecular formula C12H8N2O7S B15348349 Bis(p-nitrophenyl) sulphite CAS No. 25887-81-4

Bis(p-nitrophenyl) sulphite

Cat. No.: B15348349
CAS No.: 25887-81-4
M. Wt: 324.27 g/mol
InChI Key: GRDMQWRBLJZFML-UHFFFAOYSA-N
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Description

Bis(p-nitrophenyl) sulphite (CAS: 25887-81-4) is a sulphite ester compound with the molecular formula C₁₂H₈N₂O₇S, featuring two p-nitrophenyl groups bonded to a sulphite moiety . It is structurally characterized by aromatic nitro substituents, which confer unique electronic and reactivity properties. Hydrolysis of these compounds releases 4-nitrophenol, detectable via spectrophotometry (e.g., at 405–410 nm), making them valuable in enzymatic studies and diagnostic assays .

Properties

IUPAC Name

bis(4-nitrophenyl) sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O7S/c15-13(16)9-1-5-11(6-2-9)20-22(19)21-12-7-3-10(4-8-12)14(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDMQWRBLJZFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180536
Record name Bis(p-nitrophenyl) sulphite
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Molecular Weight

324.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25887-81-4
Record name Sulfurous acid, bis(4-nitrophenyl) ester
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Record name Bis(p-nitrophenyl) sulphite
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Record name Bis(p-nitrophenyl) sulphite
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Record name Bis(p-nitrophenyl) sulphite
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Scientific Research Applications

Chemistry: Bis(p-nitrophenyl) sulphite is used as a reagent in organic synthesis and analytical chemistry. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Bis(p-nitrophenyl) sulphite exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, influencing various biochemical processes. Its molecular targets include enzymes and other proteins involved in cellular metabolism.

Comparison with Similar Compounds

Bis(4-nitrophenyl) Phosphate (b4NPP)

  • Molecular Formula : C₁₂H₈N₂O₈P
  • Key Features : A phosphate ester with p-nitrophenyl groups.
  • Applications: Used as a surrogate substrate for enzymes like SAMHD1, a dNTP triphosphohydrolase. Hydrolysis releases 4-nitrophenol, enabling quantitative high-throughput screening of enzymatic activity .
  • Reactivity: Exhibits phosphomonoester bond cleavage, contrasting with the sulphite ester bond in bis(p-nitrophenyl) sulphite, which may alter hydrolysis kinetics and stability.

p-Nitrophenyl Phosphate

  • Molecular Formula: C₆H₄NO₆P
  • Key Features: A monophosphate ester widely used in ELISA and phosphatase assays.
  • Applications: Hydrolyzed by alkaline phosphatase (PhoA) to yield 4-nitrophenol, detected at 405 nm .

Functional Analogs

Phenyl Glycosides

  • Key Features : Glycosides with phenyl instead of p-nitrophenyl groups.
  • Applications : Used in glycosidase studies when p-nitrophenyl glycosides are unsuitable. Evidence shows phenyl glycosides exhibit similar reaction kinetics to p-nitrophenyl analogs despite lacking the nitro leaving group .
  • Relevance: Highlights that nitro substituents in this compound may enhance hydrolytic sensitivity compared to non-nitro aryl esters.

Sulphite and Dithionite Salts

  • Key Features: Inorganic sulphites (e.g., Na₂SO₃) and dithionite (Na₂S₂O₄).
  • Applications : Influence hydrogen absorption rates in electrochemical systems. Both increase hydrogen permeation, but their effects plateau at higher concentrations .
  • Contrast: this compound, as an organic ester, likely exhibits distinct redox behavior and solubility compared to inorganic sulphites.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Key Applications Reactivity Insights
This compound C₁₂H₈N₂O₇S Sulphite ester, nitroaryl Potential enzyme substrates Nitro groups enhance hydrolysis sensitivity
Bis(4-nitrophenyl) phosphate C₁₂H₈N₂O₈P Phosphate ester, nitroaryl SAMHD1 assays Phosphoester cleavage at 410 nm
p-Nitrophenyl phosphate C₆H₄NO₆P Phosphate ester, nitroaryl ELISA, phosphatase assays High enzymatic turnover
Phenyl glycosides Varies Glycoside, aryl Glycosidase studies Comparable kinetics to nitro analogs

Table 2: Research Findings on Reactivity

Compound Synthesis Yield Key Functional Property Research Context
Benzene-fused nitroaryl TTFs 32–44% Electron donor for conducting materials Used in charge-transfer complexes
b4NPP N/A SAMHD1 substrate High-throughput screening
Sulphite salts N/A Hydrogen absorption enhancement Electrochemical studies

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